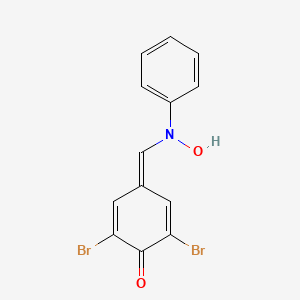
(Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide, also known as DBHBO, is a chemical compound that has been widely studied for its potential applications in various fields of research. This compound is a derivative of aniline and has been found to exhibit a range of interesting biochemical and physiological effects. In
科学的研究の応用
Synthesis and Properties in Polymeric Materials
The use of related hydroxy Schiff bases, including compounds like (Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide, is significant in the synthesis of polyurethane cationomers with fluorescent properties. These bases, when used as quaternization agents in polyetherurethane precursors, have been found to exhibit photochromic mechanisms and fluorescent properties due to excited state intramolecular proton-transfer processes (Buruianǎ et al., 2005).
Proton Transfer and Photochromism Studies
Infrared spectral studies of N-(2-hydroxybenzylidene)aniline and similar compounds have revealed new insights into proton transfer and photochromism. These studies are crucial for understanding the photoproducts and molecular structures of such compounds, which are structurally similar to this compound (Lewis & Sandorfy, 1982).
Catalysis and Selective Oxidation
Research on selective oxidation of aniline derivatives to azoxybenzenes, azobenzenes, and nitrosobenzenes has significant implications for compounds like this compound. These reactions, important in organic synthesis, are enhanced by catalysts like Zr(OH)4, leading to various azo compounds (Qin et al., 2021).
Photocatalytic Applications
Graphene-ZnO-Au nanocomposites have been developed for photocatalytic reduction of nitrobenzene to aniline, a reaction relevant to the study of this compound. These nanocomposites demonstrate high efficiency in generating electron-hole pairs for catalytic reduction processes (Roy et al., 2013).
Polymer Liquid Crystal Complexes
The anion of phenolic mesogens structurally similar to this compound and their uncharged analogues have been used to prepare novel ionic polymer liquid crystal complexes. These complexes demonstrate unique properties that are significant for advanced material applications (Patel et al., 1994).
作用機序
Target of Action
Compounds with similar structures, known as enones, are important as michael acceptors and constitute an important class of biologically active compounds .
Mode of Action
Enones, which have similar structures, are versatile synthons for various chemical transformations leading to the synthesis of several biodynamic heterocyclic compounds .
Biochemical Pathways
It is known that enones can lead to the synthesis of several biodynamic heterocyclic compounds, suggesting that they may influence a variety of biochemical pathways .
Result of Action
Some compounds with similar structures have been reported to have herbicidal, fungicidal, insecticidal, animal health, and antibacterial activities .
生化学分析
Cellular Effects
On a cellular level, (Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide has been observed to influence various cellular processes. It has been suggested that the compound may impact cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms through which these effects occur remain to be determined.
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound in animal models appear to vary with dosage. While specific threshold effects have not been reported, high doses of the compound may potentially lead to toxic or adverse effects .
Metabolic Pathways
This compound is thought to be involved in certain metabolic pathways. It may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels
Transport and Distribution
It is possible that the compound interacts with certain transporters or binding proteins, and may have specific effects on its localization or accumulation .
Subcellular Localization
The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
特性
IUPAC Name |
2,6-dibromo-4-[(N-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2NO2/c14-11-6-9(7-12(15)13(11)17)8-16(18)10-4-2-1-3-5-10/h1-8,18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLHIIPQNJNROL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C=C2C=C(C(=O)C(=C2)Br)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-benzyl-3-methyl-4-oxo-N,1-diphenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2367036.png)
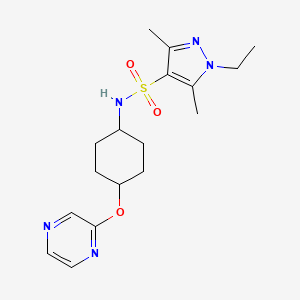
![7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2367038.png)
![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2367040.png)
![2,4-dimethyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide](/img/structure/B2367041.png)
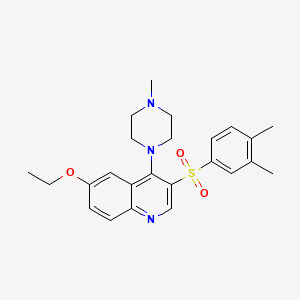
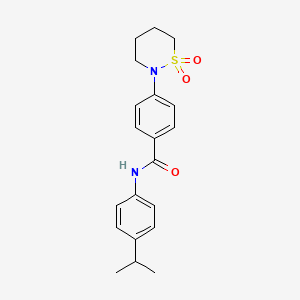
![5-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2367045.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluorophenyl)amino]acetamide](/img/structure/B2367050.png)
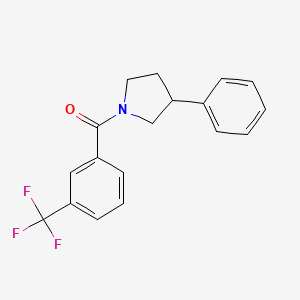
![9-(3-methoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2367055.png)



